N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 3,4-dimethoxyphenethyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a cytokine involved in cell differentiation, embryogenesis, and development .
Mode of Action
Based on the action of the structurally similar compound tjn-331, it may act by suppressing the production of tgf-β1 . This could potentially lead to a decrease in the proliferation of certain cells, such as those in the renal mesangial area .
Biochemical Pathways
Given the potential inhibition of tgf-β1, it could impact pathways related to cell proliferation and differentiation .
Result of Action
Based on the action of the structurally similar compound tjn-331, it may prevent increases in the mesangial matrix index and the number of nuclei per glomerular cross-section .
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production: For large-scale production, microwave-assisted synthesis can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Scientific Research Applications
N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyrazole ring and carboxamide group, resulting in different biological activities.
(E)-N-[(3,4-Dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide: This compound shares the 3,4-dimethoxyphenethyl group but has a different core structure, leading to distinct pharmacological properties.
3,4,5-Trimethoxyphenethylamine: Another related compound with additional methoxy substitution, which alters its chemical reactivity and biological effects.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHRVJDUITXKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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